Enzymatic Potency of CEP-28122 Mesylate Salt Against Recombinant ALK
CEP-28122 inhibits recombinant ALK kinase activity with an IC50 of 1.9 ± 0.5 nM [1]. This potency is comparable to the clinically approved second-generation ALK inhibitors Alectinib (IC50 = 1.9 nM) and Brigatinib (IC50 = 0.37-0.6 nM), and is significantly more potent than the first-generation inhibitor Crizotinib (IC50 = 20-24 nM) [2][3][4]. Compared to the third-generation inhibitor Lorlatinib (IC50 = 0.2-1 nM), CEP-28122 exhibits slightly lower but still potent biochemical activity [5].
| Evidence Dimension | ALK Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.9 ± 0.5 nM |
| Comparator Or Baseline | Alectinib: 1.9 nM; Brigatinib: 0.37-0.6 nM; Crizotinib: 20-24 nM; Lorlatinib: 0.2-1 nM |
| Quantified Difference | CEP-28122 is ~10.5-fold more potent than Crizotinib and ~2-3-fold less potent than the most active inhibitors Brigatinib and Lorlatinib. |
| Conditions | Enzyme-based time-resolved fluorescence (TRF) assay with recombinant ALK kinase. |
Why This Matters
This data provides a benchmark for in vitro potency, allowing researchers to select an inhibitor with a specific activity level relative to established clinical compounds, which is crucial for mechanistic studies and assay development.
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- [3] Huang WS, Liu S, Zou D, et al. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. J Med Chem. 2016;59(10):4948-4964. (Brigatinib IC50 data). View Source
- [4] Cui JJ, Tran-Dubé M, Shen H, et al. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). J Med Chem. 2011;54(18):6342-6363. (Crizotinib IC50 data). View Source
- [5] Johnson TW, Richardson PF, Bailey S, et al. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. J Med Chem. 2014;57(11):4720-4744. (Lorlatinib IC50 data). View Source
